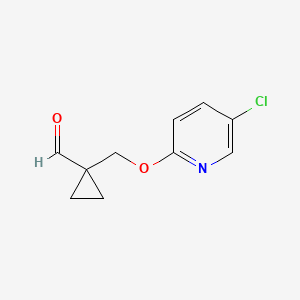

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(5-chloropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWQWMWPEBKUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=NC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body.

Mode of Action

It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug. This active drug selectively inhibits PCSK9 protein synthesis. The inhibition of PCSK9 protein synthesis leads to a decrease in the amount of cholesterol in the body.

Biochemical Pathways

The compound affects the PCSK9 protein synthesis pathway. By inhibiting the synthesis of the PCSK9 protein, it indirectly influences the Low-Density Lipoprotein Receptor (LDLR) pathway. LDLR is responsible for removing low-density lipoprotein (LDL), often referred to as “bad cholesterol”, from the bloodstream.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its conversion by liver carboxyesterase (CES1) to its active form. The active drug concentration in the liver was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o. These values indicate the compound’s bioavailability.

Result of Action

The result of the action of this compound is a reduction in cholesterol levels in the body. By inhibiting the synthesis of the PCSK9 protein, the compound increases the availability of LDLR to remove LDL from the bloodstream. This leads to a decrease in the amount of LDL, or “bad cholesterol”, in the body.

Action Environment

The action of this compound is influenced by the environment within the body, particularly the liver, where the compound is converted to its active form. Factors such as liver health, the presence of other medications, and individual metabolic differences can influence the compound’s action, efficacy, and stability.

Biological Activity

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a heterocyclic organic compound notable for its unique structural features, including a cyclopropane ring and a chlorinated pyridine moiety. This compound has garnered attention for its potential biological activities, which are explored through various studies and synthetic methodologies.

Structural Characteristics

The compound's structure can be summarized as follows:

- Cyclopropane Ring : A three-membered carbon ring contributing to the compound's rigidity and reactivity.

- Formyl Group (–CHO) : Attached at position 1, influencing the compound's reactivity and potential interactions with biological targets.

- Methoxymethyl Group (–CH2OCH2) : Linked to the cyclopropane, enhancing solubility and biological compatibility.

- 5-Chloropyridine Ring : A chlorinated pyridine that may impart specific biological activities, such as antimicrobial or anticancer properties.

This unique combination of functional groups suggests diverse biological activities that warrant further investigation.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound often exhibit significant antimicrobial properties. For instance, derivatives of chlorinated pyridines have been studied for their efficacy against various bacterial strains, highlighting the potential for this compound in developing new antimicrobial agents.

Enzymatic Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar configurations have shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in certain pathogens . This inhibition could translate into therapeutic applications against diseases such as malaria or viral infections.

Cytotoxicity and Anticancer Potential

The anticancer potential of compounds featuring the cyclopropane structure has been documented in various studies. The unique electronic properties imparted by the chlorinated pyridine may enhance cytotoxicity towards cancer cells. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound could be explored as a lead compound in anticancer drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of the chlorinated pyridine ring is hypothesized to enhance lipophilicity and improve binding affinity to target enzymes or receptors. Comparative analysis with structurally similar compounds can provide insights into which modifications yield enhanced biological effects.

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine | Structure | Contains a chlorinated pyridine; potential neuropharmacological activity. |

| 5-Chloro-2-pyridinylmethanol | Structure | Related structure with hydroxymethyl functionality; explored for antimicrobial properties. |

| Cyclopropanecarboxaldehyde derivatives | Structure | Known for diverse biological activities; general class including various substitutions on cyclopropane. |

Case Studies and Research Findings

A review of recent literature reveals several case studies emphasizing the biological activity of related compounds:

- Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against RNA viruses, suggesting potential applications in antiviral drug development .

- Antifungal Efficacy : Another research highlighted the antifungal properties of chlorinated pyridine derivatives, where compounds showed IC50 values indicating effective inhibition against fungal pathogens .

- Inhibitory Mechanisms : Investigations into the mechanisms of action revealed that some related compounds inhibit critical metabolic pathways in pathogens, providing a rationale for their use as therapeutic agents against infectious diseases .

Scientific Research Applications

Pharmaceutical Research

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has shown promise in pharmaceutical research due to its potential interactions with biological targets. Some applications include:

- Antimicrobial Activity : Compounds with similar structures have been studied for their antimicrobial properties, suggesting that this compound may also exhibit such activity.

- Neuropharmacological Effects : The chlorinated pyridine component may influence neuropharmacological pathways, warranting further investigation into its effects on the central nervous system.

Mechanistic Studies

Interaction studies involving this compound could focus on:

- Enzyme Inhibition : Investigating how it affects enzyme activity could provide insights into its mechanism of action.

- Receptor Binding : Understanding how it interacts with specific receptors can reveal its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine | Structure | Contains a chlorinated pyridine; potential neuropharmacological activity. |

| 5-Chloro-2-pyridinylmethanol | Structure | Related structure with hydroxymethyl functionality; explored for antimicrobial properties. |

| Cyclopropanecarboxaldehyde derivatives | Structure | Known for diverse biological activities; various substitutions on cyclopropane. |

The distinct combination of a chlorinated pyridine ring and a cyclopropane structure in this compound may offer unique properties compared to its analogs.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The carbaldehyde group enables nucleophilic additions and redox transformations:

Nucleophilic Addition

-

Reacts with primary amines to form Schiff bases under mild conditions (RT, EtOH).

-

Grignard reagents add to the carbonyl group, producing secondary alcohols (e.g., with methylmagnesium bromide in THF at 0°C).

Oxidation/Reduction

-

Oxidation with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid derivative.

-

Reduction using NaBH₄ or LiAlH₄ yields the corresponding primary alcohol.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective transformations:

Ring-Opening Reactions

-

HCl gas in dioxane induces cleavage to form 1,3-dichloropropane derivatives.

-

Photochemical [2+2] cycloadditions with alkenes occur under UV light (λ = 254 nm) .

Electrophilic Substitution

Chloropyridine-Ether System Reactivity

The 5-chloro-2-pyridinyloxy moiety directs regioselective modifications:

Nucleophilic Aromatic Substitution

-

Replaces chlorine with amines (e.g., piperidine in DMF at 80°C) .

| Reagent | Conditions | Product | Yield (%) |

|-------------------|---------------------|--------------------------------------|-----------|

| Piperidine | DMF, 80°C, 12 h | 5-(Piperidin-1-yl)pyridin-2-yl ether| 78 |

| Sodium methoxide | MeOH, reflux, 6 h | 5-Methoxypyridin-2-yl ether | 65 |

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/CsF forms biaryl systems (e.g., with phenylboronic acid at 90°C) .

Multi-Component Reactions

Integrated functional groups enable complex transformations:

Tandem Aldehyde-Cyclopropane Reactivity

-

Sequential Wittig reaction (with ylides) followed by cyclopropane ring-opening yields polyfunctional alkenes.

Catalytic Hydrogenation

-

PtO₂/H₂ reduces both the aldehyde to alcohol and the cyclopropane to propane simultaneously.

Stability and Side Reactions

Key stability considerations:

-

Thermal Sensitivity : Decomposes above 150°C via retro-aldol pathways.

-

Light Sensitivity : UV exposure induces cyclopropane dimerization .

-

Oxidative Degradation : Prolonged air exposure forms carboxylic acid byproducts.

This compound's modular reactivity makes it valuable for synthesizing bioactive molecules, heterocycles, and materials. Its unique combination of strained rings and electron-deficient pyridine allows precise control in multi-step syntheses, as demonstrated in recent neuropharmacological agent development . Further studies should explore asymmetric catalysis applications and green chemistry adaptations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.